Triethoxy(pent-4-enyl)silane is an organosilicon compound characterized by the presence of a silane group attached to a pent-4-enyl chain. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties. Triethoxy(pent-4-enyl)silane can be utilized in the synthesis of self-assembled monolayers and as a coupling agent in polymer chemistry, enhancing the properties of materials through silane modification.
Triethoxy(pent-4-enyl)silane is synthesized from readily available precursors, typically involving the reaction of pent-4-enyl alcohol with triethoxysilane. It falls under the category of alkenyl silanes, which are defined by having at least one double bond in their carbon chain. The chemical structure can be represented as CHOSi, indicating its composition includes three ethoxy groups and a pent-4-enyl moiety.
The synthesis of triethoxy(pent-4-enyl)silane can be achieved through several methods:
The direct silylation method typically requires controlled temperatures and the presence of solvents such as toluene or dichloromethane to ensure complete reaction and purification of the product. The yields can vary significantly based on reaction conditions, including temperature, catalyst choice, and reaction time.
Triethoxy(pent-4-enyl)silane features a linear structure with a central silicon atom bonded to three ethoxy groups and one pent-4-enyl group. The molecular geometry around the silicon atom is tetrahedral due to its four substituents.
The molecular weight of triethoxy(pent-4-enyl)silane is approximately 218.36 g/mol. Its chemical formula is CHOSi, indicating it contains:
Triethoxy(pent-4-enyl)silane can undergo various chemical reactions typical for silanes:
The hydrolysis reaction typically follows first-order kinetics under acidic conditions, leading to the formation of triethoxysilanol as an intermediate before further condensation occurs.
The mechanism by which triethoxy(pent-4-enyl)silane functions involves its ability to form strong covalent bonds with hydroxyl groups present on surfaces (such as glass or metal). This bonding enhances adhesion and promotes surface modification.
The reaction mechanism generally involves:
Relevant data indicate that triethoxy(pent-4-enyl)silane exhibits good thermal stability, making it suitable for high-temperature applications.
Triethoxy(pent-4-enyl)silane finds numerous applications in scientific fields:
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